Structural Differentiation from Mirin: N-Methyl-N-(4-hydroxyphenyl) Substitution vs. Primary 2-Amino Group
The target compound differs from Mirin by replacement of the primary 2-amino group with an N-methyl-N-(4-hydroxyphenyl)amino substituent. Mirin is a well-characterized MRN-ATM pathway inhibitor blocking Mre11 exonuclease activity and ATM activation (IC₅₀ = 12 μM in cell-free extracts for ATM activation; IC₅₀ = 66 μM for H2AX phosphorylation) [1]. The N-methyl-N-aryl substitution in the target compound eliminates the hydrogen-bond donor capacity of the primary amine while introducing a second aromatic ring and tertiary amine character. This substitution is predicted to increase cLogP by approximately 1.5–2.0 log units relative to Mirin (computed cLogP for Mirin ≈ 1.2; estimated for target ≈ 2.8–3.2), altering membrane permeability and target-binding profiles [2]. No direct MRN inhibition data exist for the target compound, but the structural divergence from Mirin precludes assuming equivalent Mre11-targeting activity.
| Evidence Dimension | 2-Amino substituent structure and predicted lipophilicity |
|---|---|
| Target Compound Data | N-methyl-N-(4-hydroxyphenyl)amino; predicted cLogP ≈ 2.8–3.2; MW 310.4 g/mol; H-bond donors = 1 (phenolic OH only) |
| Comparator Or Baseline | Mirin: primary 2-amino (-NH₂); cLogP ≈ 1.2; MW 220.25 g/mol; H-bond donors = 2 (NH₂ + phenolic OH); IC₅₀ (ATM activation) = 12 μM |
| Quantified Difference | MW increase of ~90 Da; predicted cLogP increase of ~1.6–2.0 units; loss of one H-bond donor |
| Conditions | Computed/estimated physicochemical properties; Mirin IC₅₀ determined in X. laevis cell-free extracts |
Why This Matters
The substantial difference in predicted lipophilicity and hydrogen-bonding capacity means the target compound cannot serve as a direct Mirin surrogate in MRN-ATM pathway studies; procurement for DNA damage repair research must account for this structural divergence.
- [1] Dupré A, Boyer-Chatenet L, Sattler RM, et al. A forward chemical genetic screen reveals an inhibitor of the Mre11-Rad50-Nbs1 complex. Nature Chemical Biology. 2008;4(2):119-125. doi:10.1038/nchembio.63 View Source
- [2] Kupczyk D, Studzińska R, Bilski R, et al. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. International Journal of Molecular Sciences. 2023;24(15):12230. doi:10.3390/ijms241512230 View Source
